molecular formula C19H35N5O6S3 B12601821 L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine CAS No. 918412-81-4

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine

Cat. No.: B12601821
CAS No.: 918412-81-4
M. Wt: 525.7 g/mol
InChI Key: YWBDEKKJXXMGBH-PEDHHIEDSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine is a peptide compound composed of three cysteine and two valine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, which can produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT or TCEP.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide derivatives with modified functional groups.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Used in the production of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The thiol groups in cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. These properties make it useful in protecting cells from oxidative stress and in maintaining protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine is unique due to its specific sequence of amino acids, which allows it to form multiple disulfide bonds. This makes it particularly useful in studies of protein folding and stability, as well as in applications requiring strong antioxidant properties.

Properties

CAS No.

918412-81-4

Molecular Formula

C19H35N5O6S3

Molecular Weight

525.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C19H35N5O6S3/c1-8(2)13(17(27)22-12(7-33)19(29)30)24-18(28)14(9(3)4)23-16(26)11(6-32)21-15(25)10(20)5-31/h8-14,31-33H,5-7,20H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

YWBDEKKJXXMGBH-PEDHHIEDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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